molecular formula C5H5F6NO B13520103 1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one

1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one

Cat. No.: B13520103
M. Wt: 209.09 g/mol
InChI Key: ITDDDHAXTXOCMU-UHFFFAOYSA-N
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Description

1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule imparts high stability, lipophilicity, and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one typically involves the introduction of fluorine atoms into the carbon backbone. One common method is the alkylation of a glycine Schiff base with a trifluoromethylating agent under basic conditions. The resultant intermediate is then subjected to further reactions to introduce the amino group and the ketone functionality .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of recyclable chiral auxiliaries and nickel complexes can facilitate the production of enantiomerically pure derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the ketone group can participate in various chemical reactions within the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one is unique due to its combination of an amino group, a ketone group, and multiple trifluoromethyl groups. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.

Properties

Molecular Formula

C5H5F6NO

Molecular Weight

209.09 g/mol

IUPAC Name

1-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one

InChI

InChI=1S/C5H5F6NO/c6-4(7,8)3(2(13)1-12)5(9,10)11/h3H,1,12H2

InChI Key

ITDDDHAXTXOCMU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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